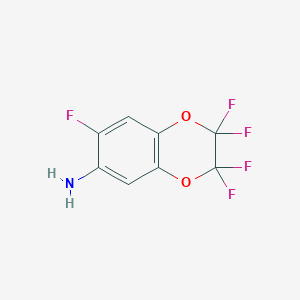

2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a benzodioxin ring structure. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the fluorination of precursor compounds followed by amination. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin with a fluorinating agent such as sulfur tetrafluoride under controlled conditions to introduce the fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ammonia, primary amines, other nucleophiles.

Major Products Formed

科学的研究の応用

Pharmaceutical Applications

- Drug Development : The compound's structure allows it to be explored as a potential drug candidate due to its ability to interact with biological targets effectively. Its fluorinated nature may enhance metabolic stability and bioavailability.

- Antiviral Agents : Research indicates that similar compounds exhibit antiviral properties. The pentafluorinated structure may confer unique interactions with viral proteins or enzymes .

- Cancer Therapeutics : The compound's potential as an anticancer agent is under investigation. Fluorinated compounds have been shown to affect cell signaling pathways involved in cancer progression.

Materials Science Applications

- Fluorinated Polymers : The incorporation of 2,2,3,3,7-pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine into polymer matrices can improve thermal stability and chemical resistance. This makes it suitable for high-performance materials used in coatings and electronic components.

- Surface Modifications : Due to its hydrophobic properties, the compound can be utilized in surface treatments to impart water-repellent characteristics to various substrates.

Environmental Applications

- Pollutant Remediation : The compound's stability and reactivity can be leveraged in the development of materials for environmental cleanup processes. It may be effective in adsorbing or degrading pollutants in water or soil.

- Fluorine Recovery Processes : As fluorinated compounds are often persistent in the environment, research into their degradation pathways could lead to methods for recovering fluorine from waste streams.

Case Studies

- Case Study on Antiviral Activity : A study explored the antiviral efficacy of fluorinated heterocycles against influenza viruses. Results indicated that modifications similar to those found in this compound enhanced antiviral activity due to increased binding affinity to viral proteins .

- Polymer Development : Research demonstrated that incorporating 2,2,3,3-pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine into poly(methyl methacrylate) (PMMA) improved the material's thermal properties and resistance to solvents .

作用機序

The mechanism of action of 2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the reduction of inflammation .

類似化合物との比較

Similar Compounds

2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with similar structural features but different functional groups.

2,3-Dihydro-1,4-benzodioxin-6-amine: A non-fluorinated analog of the compound .

Uniqueness

2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound for various applications in research and industry .

生物活性

2,2,3,3,7-Pentafluoro-2,3-dihydro-1,4-benzodioxin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxin core with multiple fluorine substitutions. Its molecular formula is C9H4F5N, and it has a molar mass of approximately 227.13 g/mol. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has revealed several potential therapeutic applications:

1. Antioxidant Activity

A study investigated the antioxidant properties of various benzodioxin derivatives. It was found that certain modifications in the structure can enhance the ability to scavenge free radicals effectively. The pentafluorinated variant showed improved antioxidant activity compared to non-fluorinated analogs .

2. Hypolipidemic Effects

In vivo studies demonstrated that this compound exhibits significant hypolipidemic effects in animal models. Specifically, it was noted that doses of 100 and 300 mg/kg showed a marked reduction in serum lipid levels . This suggests potential applications in treating hyperlipidemia.

3. Calcium Channel Blockade

The compound has been evaluated for its calcium antagonist properties. It was reported that it exhibits similar potency to established calcium channel blockers like flunarizine. This activity is crucial for cardiovascular health and could be beneficial in managing conditions such as hypertension .

Table 1: Biological Activities of this compound

| Activity | Observation | Reference |

|---|---|---|

| Antioxidant | Enhanced free radical scavenging | |

| Hypolipidemic | Significant reduction in serum lipids (100 mg/kg) | |

| Calcium Antagonist | Comparable potency to flunarizine |

Case Studies

Case Study 1: Hypolipidemic Activity

In a controlled study involving mice, the administration of this compound resulted in a significant decrease in total cholesterol and triglycerides after four weeks of treatment at various dosages. The results indicated an effective dose-response relationship.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results showed that the compound's antioxidant activity was dose-dependent and superior to many conventional antioxidants used as controls.

特性

IUPAC Name |

2,2,3,3,6-pentafluoro-1,4-benzodioxin-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO2/c9-3-1-5-6(2-4(3)14)16-8(12,13)7(10,11)15-5/h1-2H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELRRGSPDPPNDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。